N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide is a compound that features a pyrrolidine ring attached to a pyrimidine core, with an ethanesulfonamide group
Mechanism of Action
Target of Action
The primary targets of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which is a part of the compound’s structure, have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They can also inhibit a wide range of enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The exact mode of action of This compound Based on the activities of similar compounds, it can be inferred that this compound might interact with its targets, leading to changes in their function .
Biochemical Pathways
The specific biochemical pathways affected by This compound Given the wide range of enzymes it can potentially inhibit, it is likely that this compound affects multiple biochemical pathways .
Pharmacokinetics
The ADME properties of This compound It is known that the pyrrolidine ring, a part of the compound’s structure, is widely used in drug discovery due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been reported to have antioxidative and antibacterial properties and can affect the cell cycle .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of trifluoroacetic acid as a catalyst . Another method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of the compound in a single step .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction reactions can be carried out using sodium borohydride or similar reducing agents.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine ring.
Common Reagents and Conditions
Oxidation: mCPBA in an organic solvent.
Reduction: Sodium borohydride in ethanol.
Substitution: Trifluoroacetic acid as a catalyst in the presence of aromatic or heterocyclic C-nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Shares the pyrrolidine and pyrimidine core but lacks the ethanesulfonamide group.
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Features a pyrimidine core with pyrazole groups instead of pyrrolidine.
Uniqueness
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide is unique due to the presence of the ethanesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and potential interactions with biological targets, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-2-18(16,17)13-9-10-12-6-5-11(14-10)15-7-3-4-8-15/h5-6,13H,2-4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXQYXUJMNPSQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=NC=CC(=N1)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.